(5E)-5-(anthracen-9-ylmethylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
(5E)-5-(anthracen-9-ylmethylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C25H15ClN2O3 and its molecular weight is 426.8 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(9-anthrylmethylene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is 426.0771200 g/mol and the complexity rating of the compound is 751. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds Research in organic chemistry often focuses on the synthesis and characterization of heterocyclic compounds due to their diverse applications, including pharmaceuticals, materials science, and as intermediates in organic synthesis. For instance, the work by Barakat et al. (2015) describes a green synthesis approach for a related pyrimidinetrione derivative, emphasizing the importance of such compounds in developing new materials and drugs (Barakat et al., 2015).
Antimicrobial and Antitumor Activities Compounds with pyrimidinetrione structures have been evaluated for their biological activities, including antimicrobial and antitumor effects. The study by Edrees et al. (2010) investigates a series of hydrazonoyl substituted pyrimidinones, revealing that some derivatives exhibit moderate antimicrobial activity and promising antitumor activities against a panel of human tumor cell lines (Edrees et al., 2010). This suggests that modifying the core structure of pyrimidinetriones could yield compounds with significant biological activities.
Luminescence and Material Properties The synthesis of compounds based on pyrimidinetrione and related structures also finds application in the development of materials with unique properties, such as luminescence. These properties are crucial for applications in optoelectronics and as sensors. For example, the synthesis and luminescence properties of a nonsymmetrical ligand-bridged ReI−ReI chromophore by Xue et al. (2000) highlight the potential of such compounds in creating advanced materials with specific photophysical properties (Xue et al., 2000).
Properties
IUPAC Name |
(5E)-5-(anthracen-9-ylmethylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15ClN2O3/c26-17-9-11-18(12-10-17)28-24(30)22(23(29)27-25(28)31)14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-14H,(H,27,29,31)/b22-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFUDDFWSUQVHZ-HYARGMPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C4C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/4\C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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